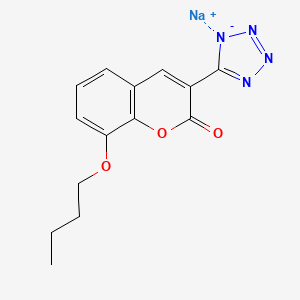
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt: is a chemical compound known for its unique structure and properties. It is a derivative of benzopyran, a class of organic compounds that are widely studied for their diverse biological activities. The compound features a butoxy group at the 8th position and a tetrazolyl group at the 3rd position, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt typically involves multiple steps. The starting material is usually a benzopyran derivative, which undergoes a series of chemical reactions to introduce the butoxy and tetrazolyl groups. Common reagents used in these reactions include butyl bromide for the butoxy group and sodium azide for the tetrazolyl group. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .
化学反応の分析
Types of Reactions: 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazolyl group, leading to different products.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. Their ability to interact with specific molecular targets makes them candidates for treating various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in applications such as coatings, adhesives, and polymers .
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt involves its interaction with specific molecular targets. The tetrazolyl group is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The butoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
類似化合物との比較
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl): Lacks the sodium salt component, which may affect its solubility and reactivity.
2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, potassium salt: Similar structure but with potassium instead of sodium, which can influence its biological activity and industrial applications.
Uniqueness: The presence of both the butoxy and tetrazolyl groups in 2H-1-Benzopyran-2-one, 8-butoxy-3-(1H-tetrazol-5-yl)-, sodium salt makes it unique compared to other benzopyran derivatives. These functional groups confer specific properties, such as enhanced solubility and the ability to interact with a wide range of molecular targets.
特性
CAS番号 |
76239-51-5 |
|---|---|
分子式 |
C14H13N4NaO3 |
分子量 |
308.27 g/mol |
IUPAC名 |
sodium;8-butoxy-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)chromen-2-one |
InChI |
InChI=1S/C14H13N4O3.Na/c1-2-3-7-20-11-6-4-5-9-8-10(13-15-17-18-16-13)14(19)21-12(9)11;/h4-6,8H,2-3,7H2,1H3;/q-1;+1 |
InChIキー |
KNGQRVPNAQLNDU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=N[N-]3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


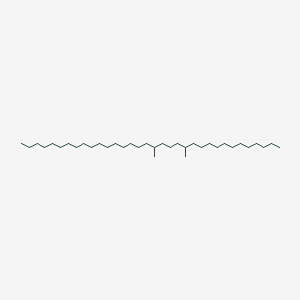
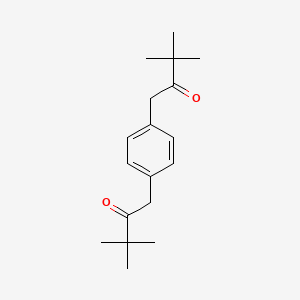
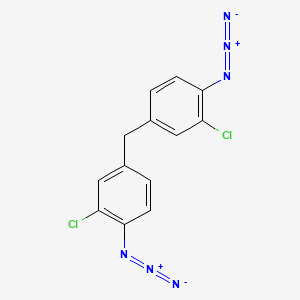
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
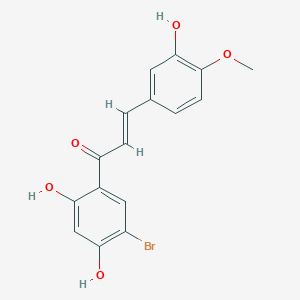
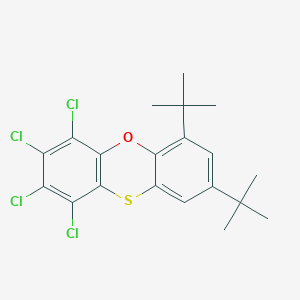
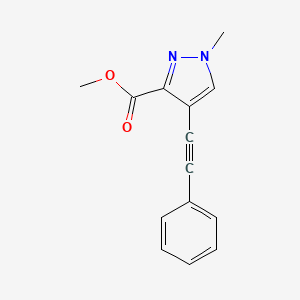
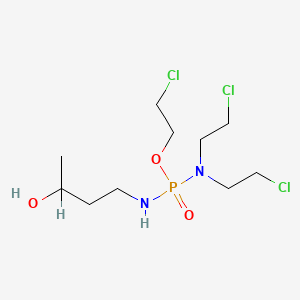
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)
![2-[4-(trifluoromethyl)phenyl]-1H-perimidine](/img/structure/B14436600.png)
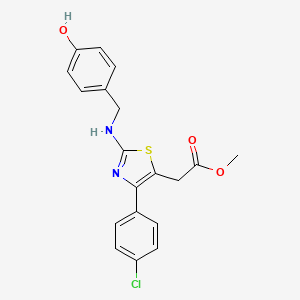

methanone](/img/structure/B14436616.png)
